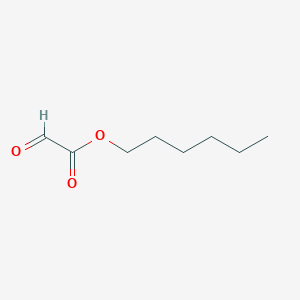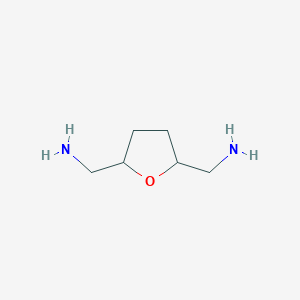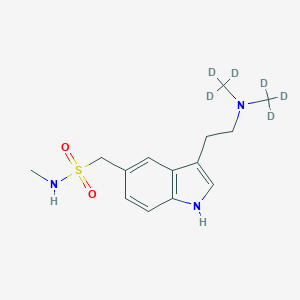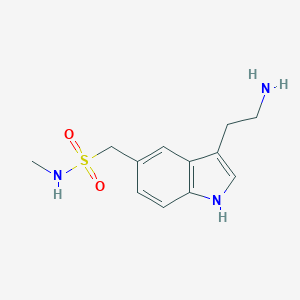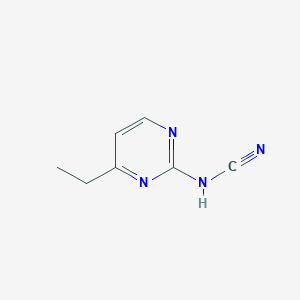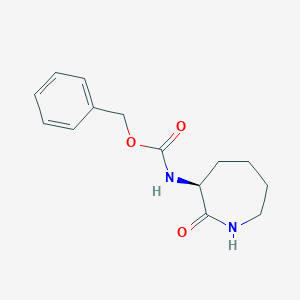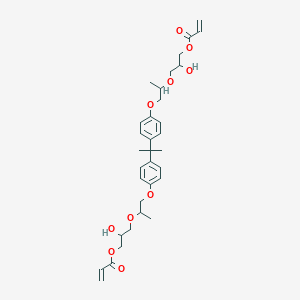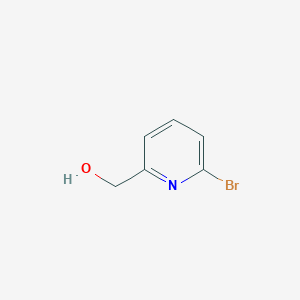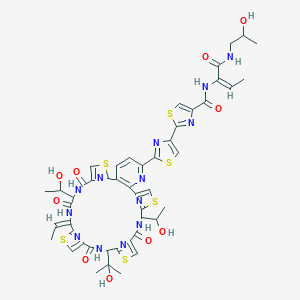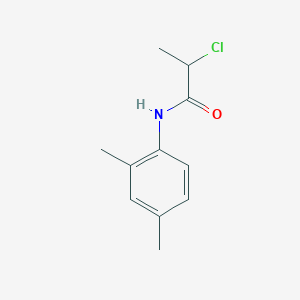
2-chloro-N-(2,4-dimethylphenyl)propanamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves standard chemical methods, including reactions such as catalytic oxidization followed by condensation and cyclization processes. For instance, novel synthesis methods have been explored for related compounds, utilizing starting materials like propargyl alcohol and dipropylamine, leading to high yields and purity levels exceeding 99% in some cases. The synthesis processes emphasize the importance of selecting suitable reagents and conditions to achieve the desired compound efficiently (Du Xiao-hua, 2013).
Molecular Structure Analysis
Molecular structure analysis of related compounds is typically conducted using techniques such as X-ray diffraction, FT-IR, NMR, and computational methods. These analyses provide detailed insights into the compound's geometry, electronic structure, and intermolecular interactions. For example, studies have detailed the crystal structure, optimizing molecular geometry using density functional theory (DFT), and evaluated vibrational frequencies to understand the compound's physical and chemical behavior (C. S. C. Kumar et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-chloro-N-(2,4-dimethylphenyl)propanamide and its analogs typically focus on functional group transformations, such as halogenation, amidation, and cyclization. These reactions are crucial for modifying the compound's chemical properties for specific applications. Research on related compounds has demonstrated various reactions that lead to the synthesis of novel materials with potential electro-optic and nonlinear optical properties (S. Prabhu et al., 2000).
Physical Properties Analysis
The physical properties of 2-chloro-N-(2,4-dimethylphenyl)propanamide, such as solubility, melting point, and crystal structure, are investigated to understand its suitability for various applications. Crystal growth techniques and characterization methods such as UV-Vis, IR, and powder XRD have been employed to determine the optimal conditions for material synthesis and its potential uses in the industry (P. Srinivasan et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for the practical application of 2-chloro-N-(2,4-dimethylphenyl)propanamide. Studies on related compounds have explored their antimicrobial properties, indicating potential applications beyond the initially intended use. These properties are determined through various analyses, including spectroscopic investigations and computational chemistry techniques (V. Arjunan et al., 2012).
Wissenschaftliche Forschungsanwendungen
1. Crystallography
- Application : The compound 2-chloro-N-(2,4-dimethylphenyl)propanamide has been studied in the field of crystallography . The geometric parameters of this compound are similar to those of other acetanilides .
- Methods : The molecules are linked into chains through intermolecular N-H⋯O hydrogen bonds . The conformation of the N-H bond in the structure of the title compound is syn to the ortho methyl group .
- Results : The study provided insights into the conformation of the N-H bond in the structure of the compound and its similarity with other acetanilides .
2. Pharmaceutical Manufacturing
- Application : The compound has been used in the continuous cooling crystallization process in the manufacturing of active pharmaceutical ingredients (APIs) .
- Methods : A continuously operated single-stage mixed suspension−mixed product removal (MSMPR) crystallizer was developed for the continuous cooling crystallization of 2-chloro-N-(4-methylphenyl)propanamide (CNMP) in toluene from 25 to 0 °C .
- Results : The yield and production rate from the system were constant after two residence times, as supported by FTIR data . The overall productivity was higher at shorter residence times (τ), and a productivity of 69.51 g/h for τ = 20 min was achieved for the isolation of CNMP .
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it may cause harm if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
2-chloro-N-(2,4-dimethylphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO/c1-7-4-5-10(8(2)6-7)13-11(14)9(3)12/h4-6,9H,1-3H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NEZPQCNCNYYQMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(C)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20649172 | |
| Record name | 2-Chloro-N-(2,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(2,4-dimethylphenyl)propanamide | |
CAS RN |
109099-55-0 | |
| Record name | 2-Chloro-N-(2,4-dimethylphenyl)propanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20649172 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



